1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of indole and benzothiolo pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is functionalized to introduce the 2,3-dihydroindol-1-yl group.
Synthesis of the Benzothiolo Pyrimidine: The benzothiolo pyrimidine moiety is synthesized separately, often involving the cyclization of appropriate thiol and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the indole derivative with the benzothiolo pyrimidine through a sulfanyl linkage, typically using a thiol-ene reaction or a similar coupling strategy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adapting the reaction conditions to large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzothiolo pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or benzothiolo pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced indole or benzothiolo pyrimidine derivatives.
Substitution Products: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biological macromolecules and its role in modulating biochemical processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signaling pathways.
Pathway Interference: Interfering with cellular pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydroindol-1-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone
- 1-(2,3-Dihydroindol-1-yl)-2-(benzoxazol-2-ylsulfanyl)ethanone
- 1-(2,3-Dihydroindol-1-yl)-2-(benzimidazol-2-ylsulfanyl)ethanone
Uniqueness
1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its combination of indole and benzothiolo pyrimidine structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c24-17(23-10-9-13-5-1-3-7-15(13)23)11-25-19-18-14-6-2-4-8-16(14)26-20(18)22-12-21-19/h1,3,5,7,12H,2,4,6,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWYGSBLIQODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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